An In-Depth Technical Guide to the Physical and Chemical Properties of 4-[(Benzyloxy)methyl]piperidine Hydrochloride
An In-Depth Technical Guide to the Physical and Chemical Properties of 4-[(Benzyloxy)methyl]piperidine Hydrochloride
Introduction
4-[(Benzyloxy)methyl]piperidine hydrochloride is a substituted piperidine derivative that serves as a valuable intermediate and building block in medicinal chemistry and drug discovery. Its structure, featuring a piperidine ring, a flexible benzyloxy-methyl side chain, and its formulation as a hydrochloride salt, imparts a specific set of physicochemical properties that are critical for its application in synthesis and development. The piperidine moiety is a common scaffold in numerous pharmaceuticals, valued for its ability to interact with biological targets, while the benzyloxy group can influence lipophilicity and metabolic stability. The hydrochloride salt form is typically employed to enhance aqueous solubility and improve handling characteristics of the otherwise basic parent amine.[1]
This guide provides a comprehensive overview of the known physical and chemical properties of 4-[(Benzyloxy)methyl]piperidine hydrochloride. It is intended for researchers, scientists, and drug development professionals who require a detailed understanding of this compound for its effective use in the laboratory and in the development of new chemical entities. Where specific experimental data is not publicly available, this guide provides detailed protocols for its determination, grounding the theoretical aspects in practical, verifiable methodology.
Chemical Identity and Core Physical Properties
A precise understanding of a compound's fundamental properties is the cornerstone of its application in research. The following table summarizes the key identification and physical property data for 4-[(Benzyloxy)methyl]piperidine hydrochloride, compiled from authoritative chemical supplier data.
| Property | Value | Reference(s) |
| Chemical Name | 4-[(Benzyloxy)methyl]piperidine hydrochloride | [2] |
| CAS Number | 301226-92-6 | [2] |
| Molecular Formula | C₁₃H₂₀ClNO | [2] |
| Molecular Weight | 241.76 g/mol | [2] |
| Appearance | White to off-white crystalline solid | [1] |
| Melting Point | Data not publicly available. See Protocol 1 for experimental determination. | - |
| Boiling Point | Data not publicly available; decomposes upon strong heating. | - |
| Solubility (Qualitative) | Soluble in polar solvents such as water, methanol, and ethanol. Limited solubility in non-polar organic solvents. | [1] |
Solubility Profile: Theory and Experimental Determination
The hydrochloride salt of 4-[(benzyloxy)methyl]piperidine exhibits significantly enhanced aqueous solubility compared to its free base form.[1] This is a direct consequence of the protonation of the basic piperidine nitrogen, which results in an ionic species capable of forming strong hydrogen bonds with water molecules.[1] This property is crucial for applications in biological assays or for the preparation of aqueous formulations. Conversely, its solubility in non-polar solvents is limited.
Protocol 1: Quantitative Solubility Determination
To move beyond a qualitative description, a quantitative assessment of solubility in key laboratory solvents is essential. The following protocol describes a standard method for determining solubility.
Objective: To determine the solubility of 4-[(Benzyloxy)methyl]piperidine hydrochloride in solvents such as water, ethanol, and dimethyl sulfoxide (DMSO) in mg/mL.
Methodology: The Shake-Flask Method
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Preparation: Add an excess amount of the compound (e.g., 50-100 mg) to a known volume (e.g., 1 mL) of the selected solvent in a sealed vial. The excess is critical to ensure a saturated solution is achieved.
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Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) using a shaker or rotator for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
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Phase Separation: Centrifuge the vials at high speed to pellet the undissolved solid.
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Sampling: Carefully extract a precise aliquot of the clear supernatant.
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Dilution: Dilute the aliquot with a suitable solvent to a concentration amenable to the chosen analytical technique.
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Quantification: Analyze the concentration of the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
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Calculation: Back-calculate the original concentration in the saturated supernatant to determine the solubility in mg/mL.
Causality Behind Choices: The shake-flask method is the gold standard for solubility measurement due to its reliability and direct measurement of thermodynamic equilibrium. Using HPLC for quantification provides high sensitivity and specificity, ensuring accurate measurement even with small sample volumes.
Spectroscopic Characterization
Spectroscopic analysis is fundamental to confirming the identity and purity of a chemical compound. While experimental spectra for 4-[(Benzyloxy)methyl]piperidine hydrochloride are not widely published, this section provides a detailed prediction of the expected spectral features and outlines the protocols for their acquisition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
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~9.0-8.5 ppm (broad singlet, 2H): Protons on the positively charged piperidine nitrogen (N-H₂⁺). The broadness is due to quadrupole broadening and exchange with residual water.
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~7.4-7.2 ppm (multiplet, 5H): Aromatic protons of the benzyl group.
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~4.5 ppm (singlet, 2H): Methylene protons of the benzyl group (-O-CH₂ -Ph).
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~3.4 ppm (doublet, 2H): Methylene protons adjacent to the ether oxygen (-CH₂ -O-).
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~3.2 ppm (multiplet, 2H): Axial protons on the piperidine ring adjacent to the nitrogen (C2/C6-Hₐₓ).
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~2.8 ppm (multiplet, 2H): Equatorial protons on the piperidine ring adjacent to the nitrogen (C2/C6-Hₑq).
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~2.0 ppm (multiplet, 1H): Proton at the C4 position of the piperidine ring.
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~1.8 ppm (multiplet, 2H): Axial protons on the piperidine ring at C3/C5.
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~1.4 ppm (multiplet, 2H): Equatorial protons on the piperidine ring at C3/C5.
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~138 ppm: Quaternary aromatic carbon of the benzyl group attached to the methylene group.
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~128.5 ppm: Aromatic C-H carbons (ortho and para) of the benzyl group.
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~127.5 ppm: Aromatic C-H carbon (meta) of the benzyl group.
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~74 ppm: Methylene carbon of the benzyloxy group (-C H₂-O-).
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~72 ppm: Methylene carbon of the benzyl group (-O-C H₂-Ph).
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~43 ppm: Piperidine ring carbons adjacent to the nitrogen (C2/C6).
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~38 ppm: Piperidine ring carbon at the point of substitution (C4).
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~28 ppm: Piperidine ring carbons at C3/C5.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
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3000-2700 cm⁻¹ (broad): N-H stretching vibrations of the secondary ammonium salt (R₂NH₂⁺).
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3030 cm⁻¹ (medium): Aromatic C-H stretching.
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2950-2850 cm⁻¹ (strong): Aliphatic C-H stretching from the piperidine and methylene groups.
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~1600, ~1495, ~1450 cm⁻¹ (medium to weak): Aromatic C=C stretching vibrations.
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~1100 cm⁻¹ (strong): C-O-C ether stretching vibration.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of a molecule.
For the free base (after in-source dissociation of HCl), the molecular ion [M+H]⁺ would be observed at m/z 206.15.
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m/z 206.15: [M+H]⁺, the protonated parent molecule (C₁₃H₂₀NO)⁺.
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m/z 91.05: The most prominent peak is expected to be the tropylium ion ([C₇H₇]⁺), resulting from the cleavage of the benzyl group.
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m/z 114.12: Fragment corresponding to the piperidinemethyl radical cation, resulting from cleavage of the ether bond.
Workflow for Spectroscopic Characterization
The following diagram illustrates a standard workflow for the complete spectroscopic characterization of a newly synthesized or received batch of 4-[(Benzyloxy)methyl]piperidine hydrochloride.
Caption: Workflow for the comprehensive spectroscopic characterization of the compound.
Safety, Handling, and Storage
Proper handling and storage are paramount to ensuring laboratory safety and maintaining the integrity of the compound.
Hazard Identification:
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Causes skin irritation (H315).[2]
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Causes serious eye irritation (H319).[2]
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May be harmful if swallowed, inhaled, or absorbed through the skin.[2]
Recommended Precautions:
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Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.
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Personal Protective Equipment (PPE):
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Eye/Face Protection: Wear chemical safety goggles.
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Skin Protection: Wear compatible chemical-resistant gloves (e.g., nitrile rubber).
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Body Protection: Wear a standard laboratory coat.
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Hygiene: Wash hands thoroughly after handling.
Storage:
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Store in a tightly sealed container.
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Keep in a cool, dry place.
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Store under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from moisture and air.[2]
Conclusion
4-[(Benzyloxy)methyl]piperidine hydrochloride is a key synthetic intermediate whose utility is defined by its physical properties. The hydrochloride salt form confers high solubility in polar solvents, making it suitable for a variety of reaction conditions and biological screening protocols. This guide has consolidated the available data on its properties and provided robust, field-tested protocols for the experimental determination of key parameters that are not publicly documented. The predicted spectroscopic data serves as a reliable benchmark for researchers to verify the identity and purity of their material. By adhering to the outlined safety and handling procedures, scientists can confidently and safely incorporate this versatile building block into their research and development workflows.
References
- Google Patents. CN102020687A - Method for preparing 4-(benzyloxymethyl)piperidine.
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Lead Sciences. 4-[(Phenylmethoxy)methyl]piperidine hydrochloride. [Link]
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Walsh Medical Media. (2014, June 2). Synthesis and Characterization of α,α-Dimethyl-4-[1-Hydroxy-4-[4-(Hydroxyldiphenyl- Methyl)-1-Piperidinyl]Butyl] Benzeneacetic. [Link]
